Bis(4-cyanophenyl)phosphate

Description

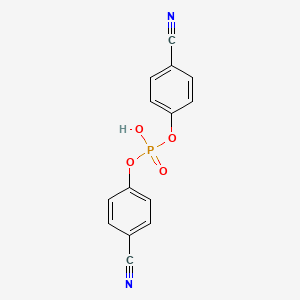

Structure

2D Structure

3D Structure

Properties

CAS No. |

47168-73-0 |

|---|---|

Molecular Formula |

C14H9N2O4P |

Molecular Weight |

300.21 g/mol |

IUPAC Name |

bis(4-cyanophenyl) hydrogen phosphate |

InChI |

InChI=1S/C14H9N2O4P/c15-9-11-1-5-13(6-2-11)19-21(17,18)20-14-7-3-12(10-16)4-8-14/h1-8H,(H,17,18) |

InChI Key |

YKGSTFCOPDAPQE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)OP(=O)(O)OC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OP(=O)(O)OC2=CC=C(C=C2)C#N |

Synonyms |

bis(4-cyanophenyl)phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Bis 4 Cyanophenyl Phosphate

Established Synthetic Routes and Reaction Design Strategies

The construction of the bis(4-cyanophenyl)phosphate molecule hinges on two primary chemical transformations: the formation of the phosphate (B84403) ester linkages and the strategic introduction of the 4-cyanophenyl groups.

The most common and direct method for the synthesis of aryl phosphates, including this compound, is the reaction of an alcohol or phenol (B47542) with a phosphorus oxychloride derivative. nih.gov This process, known as phosphorylation, can be tailored to produce mono-, di-, or tri-esters of phosphoric acid. google.com For the synthesis of a diaryl phosphate like this compound, a stoichiometric amount of the corresponding phenol is reacted with phosphorus oxychloride or a substituted phosphoryl chloride.

A well-documented example that illustrates this methodology is the synthesis of the closely related compound, bis(4-cyanophenyl) phenyl phosphate. scienceopen.com In this synthesis, phenyldichlorophosphate is used as the phosphorus source. The reaction proceeds by the nucleophilic attack of the hydroxyl group of 4-cyanophenol on the electrophilic phosphorus atom of phenyldichlorophosphate, leading to the displacement of the chloride leaving groups and the formation of the desired phosphate triester. scienceopen.com This general approach is versatile and can be adapted for the synthesis of this compound by using phosphorus oxychloride as the starting material instead of phenyldichlorophosphate. The reaction involves the sequential substitution of the chlorine atoms on phosphorus oxychloride with the 4-cyanophenoxide.

The key to the synthesis of this compound is the use of 4-cyanophenol as the starting material that provides the cyanophenyl moieties. scienceopen.com The presence of the electron-withdrawing cyano group in the para position of the phenol can influence the reactivity of the hydroxyl group.

In a typical procedure for a related compound, 4-cyanophenol is dissolved in a suitable solvent, and a base is added to deprotonate the phenol, forming the more nucleophilic 4-cyanophenoxide. scienceopen.com This is then reacted with the phosphorus-containing electrophile. The stoichiometry of the reactants is critical in determining the final product. For the synthesis of this compound, two equivalents of 4-cyanophenol would be reacted with one equivalent of a suitable phosphorus source, such as phosphorus oxychloride, in the presence of a base to neutralize the HCl generated.

Phosphate Ester Formation Methodologies

Optimization of Reaction Conditions for Research-Scale Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is essential for developing a robust and reproducible laboratory-scale process.

While not always strictly catalytic, the choice of base is critical in the synthesis of aryl phosphates. In the synthesis of bis(4-cyanophenyl) phenyl phosphate, pyridine (B92270) is used as a base. scienceopen.com Pyridine serves a dual purpose: it acts as a scavenger for the hydrochloric acid produced during the reaction, and it can also act as a nucleophilic catalyst by forming a more reactive intermediate with the phenyldichlorophosphate.

In some related syntheses of phosphate esters, phase transfer catalysts such as benzyltriethylammonium chloride have been employed to facilitate the reaction between the aqueous and organic phases, particularly when using an inorganic base like sodium hydroxide (B78521). beilstein-journals.org The development of more advanced catalytic systems, potentially involving metal-based or organocatalysts, could lead to milder reaction conditions and improved yields, though specific examples for this compound are not widely reported.

The choice of solvent is crucial as it must dissolve the reactants and be inert to the reaction conditions. For the synthesis of bis(4-cyanophenyl) phenyl phosphate, dry toluene (B28343) is used as the solvent. scienceopen.com Toluene is an aprotic solvent that is suitable for this type of reaction as it does not interfere with the reactive intermediates. The use of a dry solvent is important to prevent the hydrolysis of the phosphorus oxychloride starting material.

Other aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) could also be considered for this reaction. beilstein-journals.orgacs.org The polarity and boiling point of the solvent can influence the reaction rate and the ease of product isolation. For instance, a higher boiling point solvent allows for the reaction to be conducted at elevated temperatures, which can increase the reaction rate.

The temperature and duration of the reaction are key parameters that need to be optimized to ensure complete reaction and minimize the formation of byproducts. In the reported synthesis of bis(4-cyanophenyl) phenyl phosphate, the reaction mixture is stirred at 70°C for 24 hours under an inert atmosphere. scienceopen.com The elevated temperature is necessary to drive the reaction to completion, while the inert atmosphere prevents side reactions. The reaction is carried out at atmospheric pressure.

A summary of the reaction conditions for the synthesis of a related compound, bis(4-cyanophenyl) phenyl phosphate, is provided in the table below. scienceopen.com

| Parameter | Value |

| Reactants | 4-cyanophenol, Phenyl dichlorophosphate (B8581778), Pyridine, Potassium Bromide |

| Solvent | Toluene |

| Temperature | 70 °C |

| Reaction Time | 24 hours |

| Pressure | Atmospheric |

| Atmosphere | Inert (Argon) |

| Initial Yield | 95% |

| Yield after Purification | 89.5% |

This interactive table summarizes the research-scale synthetic parameters for bis(4-cyanophenyl) phenyl phosphate, a compound structurally related to this compound.

Solvent System Evaluation and Reaction Medium Engineering

Advanced Synthetic Techniques for Enhanced Efficiency

The development of advanced synthetic techniques is pivotal in overcoming the limitations of classical synthetic routes, which often involve long reaction times and the use of volatile organic solvents. For the synthesis of this compound, two key advanced methodologies have been investigated: microwave-assisted synthesis and solvent-free synthesis.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. mdpi.com The primary benefit lies in the rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times and an increase in product yields. acs.orgnih.gov

In a typical conventional synthesis of a related compound, Bis(4-cyanophenyl) phenyl phosphate, the reaction of 4-cyanophenol and phenyl dichlorophosphate in the presence of pyridine and toluene requires heating at 70°C for 24 hours to achieve a high yield. scienceopen.comnih.gov The application of microwave irradiation to this type of phosphorylation reaction has the potential to drastically shorten the synthesis duration.

Research Findings:

While specific studies on the microwave-assisted synthesis of this compound are not extensively detailed in the provided results, the principles can be applied. For similar organic transformations, reaction times have been observed to decrease from several hours to mere minutes. acs.orgnih.gov For instance, some syntheses that conventionally require 6-10 hours of refluxing can be completed in 7-10 minutes under microwave irradiation, with yields improving from 60-70% to 77-84%. mdpi.com

The following interactive table illustrates a hypothetical comparison between conventional and microwave-assisted synthesis for a phosphotriester like this compound, based on data from analogous reactions.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (Projected) |

| Reaction Time | 24 hours scienceopen.comnih.gov | 15 - 30 minutes |

| Temperature | 70 °C scienceopen.comnih.gov | 100 - 150 °C |

| Yield | ~95% (crude) scienceopen.comnih.gov | >95% |

| Solvent | Toluene scienceopen.comnih.gov | High-boiling polar solvent or solvent-free |

This table is a projection based on the established benefits of microwave-assisted synthesis in related chemical reactions.

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and localized heating that is not achievable with conventional oil baths.

Exploration of Solvent-Free Synthesis Protocols

Solvent-free synthesis, often referred to as solid-state synthesis or neat reaction, is a green chemistry approach aimed at reducing or eliminating the use of volatile and often hazardous organic solvents. These methods can lead to improved efficiency, higher yields, and simplified purification procedures.

Research Findings:

For the synthesis of phosphate esters, mechanochemistry, such as ball milling, presents a viable solvent-free alternative. This technique involves the use of mechanical force to induce chemical reactions. The preparation of bis-(pentaerythritol phosphate) phosphoric acid has been successfully demonstrated using a ball mill reactor, avoiding the need for large quantities of solvents. google.com

Another promising solvent-free approach involves the use of catalysts that are liquid at room temperature, known as ionic liquids. These can act as both the catalyst and the reaction medium. For the synthesis of various bis-compounds, reactions have been successfully carried out under solvent-free conditions using a sulfonic acid-functionalized ionic liquid catalyst. rsc.org

The following interactive table outlines potential solvent-free methods for the synthesis of this compound.

| Synthesis Protocol | Description | Potential Advantages |

| Mechanochemical Synthesis (Ball Milling) | Reactants are ground together in a high-energy ball mill, inducing a chemical reaction without the need for a solvent. google.com | Reduced solvent waste, potential for new reaction pathways, applicable to insoluble reactants. |

| Ionic Liquid Catalysis | An ionic liquid is used as a recyclable catalyst and reaction medium, facilitating the reaction between the starting materials. rsc.org | Elimination of volatile organic solvents, potential for catalyst recycling, often milder reaction conditions. |

The exploration of these advanced synthetic techniques for this compound production is crucial for the development of more sustainable and economically viable manufacturing processes. The significant reduction in reaction times and the elimination of harmful solvents align with the principles of green chemistry, paving the way for more environmentally friendly production of this important chemical compound.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. For Bis(4-cyanophenyl)phosphate, a combination of NMR, FTIR, and MS is used to piece together a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton), ¹³C, and ³¹P, researchers can map out the connectivity and chemical environment of atoms within the this compound molecule.

Detailed NMR data has been reported for the closely related compound, Bis(4-cyanophenyl) phenyl phosphate (B84403) (CPP), which serves as a valuable reference. scienceopen.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Analysis was conducted using a Bruker Avance 600 spectrometer with deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent. researchgate.net

¹H NMR: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. For the cyanophenyl groups, distinct signals corresponding to the aromatic protons are observed, and their splitting patterns provide information about their relative positions on the phenyl ring. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. Key signals include those for the cyano group carbon, the aromatic carbons, and the carbons directly bonded to the phosphate oxygen, which often show coupling to the phosphorus nucleus. researchgate.netresearchgate.net

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is uniquely informative. It provides a single peak in the spectrum, and the chemical shift of this peak is highly characteristic of the phosphate ester's chemical environment. researchgate.netresearchgate.net For Bis(4-cyanophenyl) phenyl phosphate, this signal appears at approximately -15.71 ppm. researchgate.net

The following table summarizes the reported NMR data for Bis(4-cyanophenyl) phenyl phosphate.

| Nucleus | Chemical Shift (δ, ppm) | Description | Reference |

| ¹H | 7.29 - 7.99 (m) | Aromatic Protons | researchgate.net |

| ¹³C | 110.13, 118.25, 121.50 (d, J=4.9 Hz), 126.39, 130.41, 134.97, 149.42 (d, J=7.74 Hz), 152.74 (d, J=6.64 Hz) | Cyano, Aromatic, and Phenyl Carbons | researchgate.net |

| ³¹P | -15.71 | Phosphate Phosphorus | researchgate.net |

This data is for the related compound Bis(4-cyanophenyl) phenyl phosphate.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the identification of specific functional groups.

For this compound, the FTIR spectrum would be characterized by several key absorption bands:

Cyano Group (C≡N): A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, which is characteristic of a nitrile functional group.

Phosphate Group (P=O and P-O-C): Strong absorption bands corresponding to the P=O stretching vibration typically appear around 1250-1300 cm⁻¹. Additional bands for the P-O-C (aryl) stretching vibrations are expected in the 900-1100 cm⁻¹ region. chemrxiv.org

Aromatic Rings: The presence of the phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. biolscigroup.us

The following table outlines the expected characteristic FTIR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyano (C≡N) | Stretch | 2220 - 2260 |

| Phosphate (P=O) | Stretch | 1250 - 1300 |

| Aryl Phosphate (P-O-C) | Stretch | 900 - 1100 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Aromatic (C-H) | Stretch | > 3000 |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of this compound, confirming its elemental composition, and to study its fragmentation patterns, which provides further structural evidence.

Under mass spectrometric analysis, the molecule is ionized and then fragmented. The fragmentation of organophosphates often involves the cleavage of the ester bonds. dphen1.com For this compound, key fragmentation pathways would likely include:

Loss of a 4-cyanophenoxy radical.

Loss of a 4-cyanophenol molecule.

Cleavage resulting in the formation of a dihydrogen phosphate anion (H₂PO₄⁻) or related phosphate-containing fragments, which often results in a characteristic loss of 98 Da under certain conditions. nih.gov

MS is also crucial for impurity profiling. The high sensitivity of the technique allows for the detection and identification of trace amounts of byproducts, unreacted starting materials, or degradation products, each of which would have a distinct molecular weight. dphen1.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, making them ideal for purifying compounds and assessing their purity.

High-Performance Liquid Chromatography (HPLC) is the primary method used for both the purification and purity assessment of this compound and related compounds. scienceopen.comresearchgate.netresearchgate.netnih.govmendeley.com In research settings, HPLC is used to monitor the progress of synthesis reactions by quantifying the consumption of reactants and the formation of the desired product over time. scienceopen.comnih.gov

A typical HPLC analysis for a related compound, Bis(4-cyanophenyl) phenyl phosphate, was performed using an Agilent 1260 chromatographer. scienceopen.comresearchgate.net The separation is achieved using a reversed-phase C18 column, where compounds are separated based on their hydrophobicity. A gradient elution method, which involves changing the composition of the mobile phase over the course of the analysis, is often employed to achieve optimal separation. scienceopen.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous buffer solution. researchgate.net By comparing the retention time and peak area of the sample to a known standard, the purity can be accurately determined. For preparative applications, fractions corresponding to the pure compound are collected as they elute from the column. researchgate.net

The table below summarizes typical conditions used for the HPLC analysis of related aryl phosphates.

| Parameter | Description | Reference |

| Instrument | Agilent 1260 Chromatographer | researchgate.net |

| Column | ZORBAX Eclipse Plus C18 | scienceopen.com |

| Mobile Phase | Acetonitrile and Buffer Solution (e.g., pH 4, 7, or 10) | researchgate.net |

| Detection | UV Detector | rsc.org |

| Application | Reaction monitoring, Purity assessment, Hydrolysis studies | scienceopen.comnih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.org This technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. lcc-toulouse.fr The angles and intensities of the diffracted beams allow for the calculation of a three-dimensional electron density map, from which the exact positions of every atom in the molecule can be determined. wikipedia.org

While a specific crystal structure for this compound is not detailed in the provided search results, the application of this technique would yield invaluable information, including:

Precise bond lengths and angles: Confirming the geometry of the phosphate core and the cyanophenyl groups.

Molecular conformation: Revealing the spatial orientation of the two cyanophenyl groups relative to the central phosphate.

Intermolecular interactions: Identifying non-covalent interactions such as π-π stacking between the aromatic rings and C-H···N interactions involving the cyano groups, which dictate how the molecules pack together in the crystal lattice. acs.org

Obtaining a high-quality single crystal suitable for analysis is the critical first step in this process. wikipedia.org The resulting structural data provides an unambiguous confirmation of the compound's identity and offers insights into its solid-state properties.

Thermal Analysis Methods in Polymer Science Research

Specific data for polymers containing this compound is not available in the reviewed literature.

Specific data for polymers containing this compound is not available in the reviewed literature.

Applications and Functionalization in Advanced Materials Research

Development of High-Performance Polymer Systems

Bis(4-cyanophenyl)phosphate has been effectively utilized as a key component in the formulation of high-performance polymer systems, particularly in the realm of thermosetting phthalonitrile (B49051) resins. Its primary role is to enhance the processability of these traditionally hard-to-process materials without significantly compromising their exceptional thermal stability.

This compound (CPP) has been successfully introduced as a viscosity-reducing comonomer or reactive diluent for phthalonitrile (PN) resins. Current time information in Bangalore, IN.americanelements.com Phthalonitrile resins are known for their outstanding high-temperature resistance, with glass transition temperatures often exceeding 400°C, making them suitable for aerospace and other demanding applications. sci-hub.se However, their high melting points and melt viscosities present significant manufacturing challenges, often precluding the use of cost-effective methods like Resin Transfer Molding (RTM) and Vacuum Infusion Molding Process (VIMP). sci-hub.sesci-hub.se

The incorporation of this compound addresses this processability issue. Current time information in Bangalore, IN. It acts as a reactive plasticizer, significantly lowering the melting temperature and melt viscosity of phthalonitrile formulations. Current time information in Bangalore, IN.sci-hub.se For instance, blends of CPP with 4,4′-[benzene-1,3-diylbis(oxy)]diphthalonitrile have demonstrated melt viscosities as low as 180 mPa·s at 100°C, which is suitable for injection processing. Current time information in Bangalore, IN. During the curing process, the cyano groups of the CPP molecule participate in the cyclotrimerization reaction that forms the cross-linked phthalocyanine (B1677752) network. Current time information in Bangalore, IN. This ensures that the comonomer is fully integrated into the final thermoset structure, contributing to the polymer's integrity and thermal performance. Current time information in Bangalore, IN. The use of phosphate-containing monomers is a recognized strategy for improving the processability of phthalonitrile resins. dntb.gov.uamdpi.com

Research has confirmed the complete inclusion of the bis-benzonitrile CPP into the phthalonitrile network, leading to the formation of thermosets with excellent thermal properties. Current time information in Bangalore, IN. This approach allows for the development of advanced phthalonitrile resin systems that are suitable for more economical vacuum processing techniques. sci-hub.sesci-hub.se

The use of this compound is instrumental in engineering the processability and thermal characteristics of advanced polymer composites. By reducing the viscosity of phthalonitrile resin melts, it enables the efficient impregnation of reinforcing fibers, such as carbon fabric, using cost-effective manufacturing techniques. Current time information in Bangalore, IN.mdpi.com Advanced resin systems incorporating low-melting phosphorus-containing monomers like CPP have achieved melt viscosities below 100 mPa·s at temperatures as low as 120°C, facilitating manufacturing via VIMP or RTM. sci-hub.sesci-hub.se

While enhancing processability, the addition of phosphate-based linkers also influences the thermal performance of the final composite. Studies on related phosphate-bridged bisphthalonitrile monomers show that the concentration of the phosphate-containing additive is a critical factor. dntb.gov.ua While a high content of phosphate (B84403) monomers can sometimes reduce the thermal oxidative stability, an optimized concentration can provide an excellent balance of easy processing and long-term thermal stability at temperatures up to 300°C. dntb.gov.uamdpi.com Thermogravimetric analysis (TGA) data has indicated that phosphate-based linkers can reduce the thermal oxidation rate of the cured resin. Current time information in Bangalore, IN.dntb.gov.ua The resulting composites are noted for their high thermal stability and low flammability, with some formulations demonstrating a Limiting Oxygen Index (LOI) greater than 80%. sci-hub.se This balance of improved processability and retained high-temperature performance makes this compound a valuable component in the fabrication of heat-resistant polymer composites for aerospace and other high-performance sectors. Current time information in Bangalore, IN.chemistryviews.org

Table 1: Impact of this compound (CPP) on Phthalonitrile Resin Properties This table is generated based on data presented in the referenced articles for illustrative purposes.

| Property | Base Phthalonitrile Resin (Typical) | Phthalonitrile Resin with CPP Comonomer | Reference |

|---|---|---|---|

| Processing Temperature | High (>200°C) | Reduced (as low as 120°C) | sci-hub.sesci-hub.se |

| Melt Viscosity | High | Low (< 100-180 mPa·s at 100-120°C) | Current time information in Bangalore, IN.sci-hub.se |

| Manufacturing Method | Prepreg/Autoclave | RTM, VIMP, Injection Molding | Current time information in Bangalore, IN.sci-hub.se |

| Thermal Oxidative Stability | Excellent | Good, can be optimized by concentration | Current time information in Bangalore, IN.dntb.gov.uamdpi.com |

Role as a Monomer or Comonomer in Thermosetting Resins (e.g., Phthalonitrile Resins)

Design of Functional Porous Materials

While direct applications of this compound in porous materials are not yet widely documented, its constituent chemical motifs—the phosphate linker and the cyanophenyl groups—are highly relevant to the design and synthesis of functional porous organic materials. Research into related compounds provides a strong basis for investigating its potential in this area.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of materials built from organic precursors that yield highly porous, crystalline, or amorphous structures. mdpi.comdoi.org The selection of molecular building blocks is crucial for defining the structure and properties of the resulting framework.

Although research has not explicitly detailed the use of this compound as a direct precursor, studies on analogous molecules highlight its potential. For example, novel phenyl-phosphate-based Porous Organic Polymers (P-POPs) have been synthesized using diphenyl phosphate in a Friedel-Crafts reaction, demonstrating that the phosphate group can serve as a linker in POPs. sci-hub.se Furthermore, the cyanophenyl moiety is a common building block in the synthesis of porous polymers. Molecules such as 1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium dichloride and tetrakis(4-cyanophenyl)methane (B1588255) have been used to create Covalent Triazine Frameworks (CTFs) and Porous Aromatic Frameworks (PAFs), respectively. sci-hub.secsic.es These frameworks are known for their high surface areas and tunable porosity. sci-hub.sersc.org Given that both the phosphate linker and cyanophenyl groups are established components in POP and COF synthesis, this compound represents a promising, yet-to-be-explored, trifunctional precursor for creating novel porous materials.

The potential application of porous materials derived from this compound in gas adsorption and separation is a logical extension of their predicted structure. The nitrile (-C≡N) groups are known to enhance the affinity of porous materials for certain gases, particularly carbon dioxide, due to dipole-quadrupole interactions. rsc.org

Research on other cyano-functionalized frameworks supports this hypothesis. For instance, the introduction of nitrile groups into the channels of metal-organic frameworks (MOFs) has been shown to result in good CO2 gas adsorption capacities. rsc.org Similarly, various POPs synthesized from nitrile-containing precursors exhibit significant CO2 uptake. rsc.org A charged Covalent Triazine Framework (CTF) synthesized from 1,1'-bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium dichloride was specifically investigated for its gas adsorption properties. sci-hub.se Therefore, a porous polymer built from this compound would feature a high density of nitrogen-rich cyano groups within its framework, making it an interesting candidate for research into selective CO2 capture and other gas separation technologies.

Porous organic polymers are increasingly being investigated as metal-free photocatalysts for applications such as hydrogen production and CO2 reduction. mdpi.comliverpool.ac.uk The high surface area, tunable electronic properties, and inherent porosity of these materials are advantageous for facilitating photocatalytic reactions.

The structure of this compound contains elements conducive to photocatalytic activity. The cyanophenyl groups can act as electron-accepting units within a conjugated polymer framework. While this specific compound has not been tested, other complex molecules incorporating bis(4-cyanophenyl) units have been synthesized and processed into nanoparticles for photocatalytic hydrogen evolution. liverpool.ac.uk The broader class of POPs, including CTFs and COFs, are widely explored for their potential in converting solar energy into chemical fuels. mdpi.comrsc.org The synthesis of a porous framework from a precursor like this compound could lead to a novel material with a unique electronic structure, meriting investigation for its ability to absorb light and catalyze reactions for energy conversion.

Investigations into Gas Adsorption and Separation Technologies

Intermediate in Complex Organic Synthesis Research

This compound is a specialized organophosphorus compound that serves as a valuable intermediate in various avenues of advanced chemical research. Organophosphorus compounds are integral to numerous industrial and biological processes, and the synthesis of novel derivatives with tailored properties is a significant focus of modern organic chemistry. researchgate.netmdpi.com The structure of this compound, featuring a central phosphate group flanked by two cyanophenyl rings, provides a unique combination of a reactive phosphorus center and electronically distinct aromatic moieties. This configuration makes it a versatile precursor for creating more intricate molecules intended for applications in materials science, catalysis, and sensor technology. researchgate.netdiva-portal.org Its utility stems from the ability to modify both the phosphate core and the terminal cyano groups, allowing for the systematic development of new functional materials and reagents. diva-portal.org

Building Block for Advanced Organophosphorus Compounds

The role of this compound as a foundational unit for constructing complex organophosphorus molecules is a key area of its application. It serves as a precursor in multi-step synthetic pathways designed to yield compounds with specific electronic, optical, or material properties. diva-portal.org The synthesis of related aryl phosphates, such as Bis(4-cyanophenyl) phenyl phosphate, demonstrates a common strategy where 4-cyanophenol is reacted with a suitable phosphorus chloride derivative, like phenyl dichlorophosphate (B8581778), in the presence of a base such as pyridine (B92270). scienceopen.comnih.gov This reaction yields the target phosphate ester with high efficiency. nih.gov

A similar synthetic approach can be envisioned for this compound itself, likely involving the reaction of 4-cyanophenol with phosphorus oxychloride. The resulting diaryl phosphate structure is not merely a final product but a key intermediate. The cyano groups (-C≡N) are strong electron-withdrawing groups, which significantly influence the electronic properties of the aromatic rings and the reactivity of the phosphate center. mdpi.com This electronic characteristic is desirable in the development of materials like heat-resistant thermosetting resins, where derivatives of this compound have been explored. scienceopen.comnih.gov Furthermore, the cyano groups offer a site for further chemical transformation, enabling the attachment of other functional groups and the construction of larger, more complex organophosphorus systems. diva-portal.org

Table 1: Example Synthesis of a Related Aryl Phosphate: Bis(4-cyanophenyl) phenyl phosphate

| Reactants | Reagents & Conditions | Product & Yield | Reference |

| 4-cyanophenol, Phenyl dichlorophosphate | Pyridine, Potassium bromide, Toluene (B28343), 70°C, 24 hours | Bis(4-cyanophenyl) phenyl phosphate, 95% (crude), 89.5% (after purification) | scienceopen.com, nih.gov |

Ligand Design in Catalysis Research

In the field of homogeneous catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. tcichemicals.comtum.de Organophosphorus compounds, particularly phosphines, are among the most important classes of ligands used in transition-metal catalysis. tcichemicals.comsci-hub.se this compound and its derivatives represent a platform for developing novel phosphorus-based ligands. The phosphorus atom can coordinate to a transition metal center, while the cyanophenyl substituents provide a means to modulate the ligand's steric and electronic properties. acs.org

The electron-withdrawing nature of the cyano groups can significantly impact the electron density at the phosphorus center, which in turn influences the metal-ligand bond and the catalytic activity of the complex. tcichemicals.com Research has demonstrated the use of related building blocks, such as chlorobis(4-cyanophenyl)phosphine, in the synthesis of specialized ligands. For instance, this reagent has been used to create a (2-vinylferrocenyl)diarylphosphinoferrocene ligand, showcasing the integration of the bis(4-cyanophenyl)phosphine moiety into a complex organometallic framework. rsc.org The development of such ligands is critical for advancing challenging catalytic reactions, including various cross-coupling reactions that are fundamental to modern synthetic chemistry. sci-hub.seacs.org

Table 2: Examples of Cyanophenyl-Containing Compounds in Ligand/Catalyst Research

| Compound/Ligand | Application Area | Significance | Reference |

| Chlorobis(4-cyanophenyl)phosphine | Precursor for phosphine (B1218219) ligands | Used to synthesize a (2-vinylferrocenyl)diarylphosphinoferrocene ligand. rsc.org | rsc.org |

| 5,5′-Bis(4-cyanophenyl)-2,2′-bipyridine | Support material in catalysis | The cyanophenyl groups make it a promising support for anchoring catalytic species. thieme-connect.com | thieme-connect.com |

| Terphenyl phosphine ligands | Palladium-catalyzed amination | Demonstrates how tuning steric and electronic properties of aryl phosphines enhances catalytic efficiency. acs.org | acs.org |

Applications in Fluorescent Sensor Development

The development of fluorescent chemical sensors for detecting specific analytes is a rapidly growing field with applications in environmental monitoring, clinical diagnostics, and cell biology. instras.com The design of these sensors often involves a fluorophore (a molecule that emits light) connected to a recognition site that selectively binds the target analyte. rsc.org The interaction between the sensor and the analyte triggers a change in the fluorescence signal, such as an increase or decrease in intensity or a shift in the emission wavelength. instras.comnih.gov

Compounds incorporating cyanophenyl groups are of interest in this area due to the influence of the cyano group on the electronic structure and photophysical properties of the molecule. mdpi.com Research on 2,6-diphenylpyridine (B1197909) derivatives has explored how different substituents on the phenyl rings affect their fluorescent properties. mdpi.com In one study, 2,6-bis(4-cyanophenyl)pyridine was synthesized and evaluated as a fluorescent probe. mdpi.com While this particular compound was found to be insensitive to changes in solvent polarity, the research highlights the strategy of incorporating cyanophenyl groups into potential sensor frameworks. mdpi.com The central phosphate group in this compound could also act as a recognition site for certain analytes, particularly metal ions, potentially modulating the fluorescence of the cyanophenyl moieties upon binding. This dual functionality—a potential binding site coupled with electronically active fluorophores—makes it a candidate for further exploration in the design of new fluorescent sensing materials. instras.comosti.gov

Table 3: Spectroscopic Properties of a Related Cyanophenyl-Containing Compound for Sensor Research

| Compound | Key Finding | Potential Application | Reference |

| 2,6-bis(4-cyanophenyl)pyridine (PT-CN) | Fluorescence is not sensitive to changes in solvent polarity. | Used as a probe for monitoring polymerization based on changes in fluorescence intensity. | mdpi.com |

| 2,6-bis-(4-methoxyphenyl)pyridine (PT-OCH3) | Fluorescence spectrum shifts significantly with changes in pH. | Can act as a "naked-eye" fluorescent sensor for acidic environments. | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structure Analysis

Quantum chemical calculations are fundamental to understanding the geometry and electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and semi-empirical molecular orbital approaches are employed to predict these characteristics for organophosphates. researchgate.netacs.org

For phosphate (B84403) esters, the electronic environment of the central phosphorus atom is of particular interest. Semi-empirical calculations, such as the AM1 method, have been used to study series of substituted aryl phosphates. researchgate.net These studies show that the charge on the phosphorus atom and the order of the phosphoryl (P=O) bond are sensitive to the nature of the substituents on the aryl rings. researchgate.net For a compound like Bis(4-cyanophenyl)phosphate, the electron-withdrawing nature of the two cyanophenyl groups is expected to increase the positive charge on the phosphorus atom compared to unsubstituted phenyl phosphates. researchgate.net This increased positive charge, in turn, influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Quantum chemical calculations also provide detailed geometric parameters. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation. researchgate.net For N,N-dimethylaniline derivatives containing a cyano group, quantum chemical calculations have been used to assign chemical shift tensor components by relating them to the electronic structure, demonstrating the power of these methods to interpret experimental data like NMR spectra. acs.org Such an approach would be invaluable for analyzing the ³¹P NMR spectrum of this compound. researchgate.net

Table 1: Calculated Electronic Properties for a Series of Aryl Phosphates using AM1 Semi-Empirical Method Note: This table presents data for related compounds to illustrate the principles applied to this compound.

| Compound Type | Substituent on Aryl Ring | Charge on Phosphorus (Qp) | Phosphoryl Bond Order (BO) |

| Dimethyl Aryl Phosphate | 4-NO₂ | 1.838 | 1.229 |

| Dimethyl Aryl Phosphate | 4-Cl | 1.826 | 1.218 |

| Dimethyl Aryl Phosphate | H | 1.823 | 1.215 |

| Diaryl Methyl Phosphate | 4-NO₂ | 1.884 | 1.212 |

| Diaryl Methyl Phosphate | 4-Cl | 1.871 | 1.200 |

| Triaryl Phosphate | H | 1.916 | 1.189 |

Data sourced from a study on substituted aryl phosphates, illustrating trends in electronic properties. researchgate.net

Molecular Dynamics Simulations for Mechanistic Insights and Material Behavior Prediction

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. numberanalytics.com This technique is crucial for understanding mechanistic processes and predicting the bulk properties of materials. numberanalytics.comnasa.gov MD simulations rely on force fields—sets of parameters that describe the potential energy of the system—to calculate the forces between atoms and their subsequent motion. nasa.gov

In the context of this compound, MD simulations can be used to explore its conformational flexibility, its interactions with solvents, and its behavior within a larger material system, such as a polymer matrix. For instance, Bis(4-cyanophenyl) phenyl phosphate has been investigated as a reactive diluent for phthalonitrile (B49051) resins. researchgate.netnih.gov MD simulations could predict how the phosphate molecule orients itself within the resin and how its presence affects the mechanical properties of the final thermoset material. nasa.gov Metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated from MD trajectories to assess the conformational stability of the molecule or its complexes. nih.gov

Furthermore, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful for studying reactions and interactions in complex environments. frontiersin.org In a QM/MM approach, the chemically active region (e.g., the phosphate group and its immediate surroundings) is treated with high-level quantum mechanics, while the rest of the system (e.g., solvent or polymer matrix) is treated with computationally less expensive molecular mechanics. frontiersin.org This method has been successfully used to study the binding of organic phosphates to mineral surfaces, revealing detailed mechanistic insights such as the formation of specific binding motifs (monodentate vs. bidentate) and calculating interaction energies. frontiersin.org

Table 2: Interaction Energies and Binding Motifs of Organic Phosphates on a Diaspore Surface from QM/MM MD Simulations Note: This table demonstrates the type of data obtainable from MD simulations for organic phosphates.

| Phosphate Molecule | Binding Motif | Interaction Energy (kcal/mol) |

| Glycerolphosphate (GP) | Monodentate (M) | - |

| Glycerolphosphate (GP) | Bidentate (B) | - |

| Inositol (B14025) Hexaphosphate (IHP) | Monodentate (M) | - |

| Inositol Hexaphosphate (IHP) | Two Monodentate (2M) | - |

Data from a QM/MM study on glycerolphosphate and inositol hexaphosphate, highlighting the detailed mechanistic information that can be obtained. frontiersin.org The study indicated a preference for the B and 2M motifs, respectively.

Reaction Pathway Modeling and Energy Profile Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by modeling the entire reaction pathway from reactants to products. By calculating the potential energy surface, researchers can identify transition states and intermediates, providing a complete energetic profile of the reaction.

The hydrolysis of phosphate esters is a critical reaction that determines their stability and utility in various applications. nih.govepa.gov For the related compound Bis(4-cyanophenyl) phenyl phosphate (CPP), experimental studies have determined the pseudo-first-order rate constants and activation parameters for its hydrolysis under different pH conditions. researchgate.netscienceopen.comnih.gov Theoretical modeling of this hydrolysis reaction would involve calculating the energy barriers for the nucleophilic attack of water or hydroxide (B78521) ion on the phosphorus center. The goal of such a study would be to reproduce the experimentally observed rates and provide a detailed, step-by-step mechanism, including the structures of all transition states. epa.gov

Theoretical calculations have been used to confirm experimental findings in the phenolysis of related thionocarbonates containing a 4-cyanophenoxide leaving group. In that study, calculations of the Gibbs free energy (ΔG°) for different reaction channels correctly predicted the experimentally observed product ratios. This demonstrates how energy profile analysis can explain the selectivity and kinetics of a reaction.

Table 3: Experimental Hydrolysis Data and Calculated Energy Profile for Related Cyanophenyl Compounds Note: This table combines experimental data for a close analog and theoretical data for a related system to illustrate the scope of reaction analysis.

| Parameter | Condition | Value | Source |

| Experimental Hydrolysis of Bis(4-cyanophenyl) phenyl phosphate | |||

| Pseudo-first-order rate constant (k) | pH 10, 80 °C | 8.2·10⁻⁴ s⁻¹ | researchgate.net |

| Activation Energy (Ea) | pH 4 | 70.8 kJ/mol | researchgate.net |

| Activation Energy (Ea) | pH 7 | 64.9 kJ/mol | researchgate.net |

| Activation Energy (Ea) | pH 10 | 67.2 kJ/mol | researchgate.net |

| Theoretical Energy Profile for Phenolysis of 3-nitrophenyl 4-cyanophenyl thionocarbonate | |||

| ΔG° (4-cyanophenoxide departure) | - | 2.1 kcal/mol | |

| ΔG° (3-nitrophenoxide departure) | - | 2.9 kcal/mol |

Structure-Reactivity Relationship (SRR) Predictions in Material Design

A primary goal of computational chemistry in material science is to establish clear Structure-Reactivity Relationships (SRRs). harvard.edu By understanding how specific structural or electronic features of a molecule influence its chemical behavior, researchers can rationally design new materials with desired properties. numberanalytics.com

For this compound, SRR studies would aim to connect its molecular features—such as the electron-withdrawing cyano groups and the nature of the phosphate core—to its performance in a given application. For example, in its role as a reactive diluent, the key properties are its viscosity, its reactivity in copolymerization, and the thermal stability of the resulting polymer. researchgate.net

Computational models can predict these relationships.

Electronic Structure and Reactivity: As established in section 6.1, quantum chemical calculations can quantify the electronic effects of the cyanophenyl groups. researchgate.net The calculated positive charge on the phosphorus atom can be correlated with the rate of hydrolysis or the rate of copolymerization, as a more electrophilic phosphorus center will be more susceptible to nucleophilic attack. epa.gov

Binding and Interaction: Computational studies can predict the binding affinity of phosphates to other molecules or surfaces. mdpi.com For example, DFT calculations have been used to screen the binding affinity of various metal cations to phosphate and oxalate, guiding the search for more efficient binders. mdpi.com

Material Properties: MD simulations can predict how changes in the molecular structure of a component like this compound will affect the bulk properties (e.g., mechanical stiffness, thermal stability) of a composite material. nasa.gov This allows for the in-silico screening of different phosphate derivatives to identify candidates with optimal performance before undertaking costly and time-consuming synthesis and experimental testing. numberanalytics.com

Through these predictive capabilities, computational chemistry serves as an essential tool in the modern material design cycle, accelerating the development of new functional materials. nih.gov

Emerging Research Directions and Future Outlook

Exploration of Novel Functionalization Strategies and Derivatization

While Bis(4-cyanophenyl)phosphate is primarily used as a reactive comonomer, significant future potential lies in the strategic modification of its molecular structure to impart tailored properties. Research is moving towards exploring novel functionalization and derivatization pathways that can broaden its applicability.

Modification of the Cyanophenyl Group: The cyano (C≡N) group is a versatile functional handle. Future research may focus on its conversion to other functional groups. For instance, the catalytic trimerization of the nitrile moieties could lead to the formation of covalent triazine frameworks (CTFs), creating highly cross-linked, porous materials with exceptional thermal stability and nitrogen content. sci-hub.se Additionally, the cyano group can serve as a precursor for synthesizing derivatives with altered electronic or biological properties, a strategy seen in the development of novel antifungal agents and other bioactive molecules. nih.govmdpi.com

Phosphate (B84403) Core Derivatization: The central phosphate ester can also be a target for modification. The synthesis of analogues with different aryl or alkyl groups in place of the phenyl group could fine-tune properties like solubility, reactivity, and flame retardancy. For example, replacing the phenyl group with an alkyl chain could increase flexibility in the resulting polymer network. A patent describes the synthesis of di(4-cyanophenyl) butyl phosphate, illustrating this potential for derivatization. google.com

C-H Functionalization: Advanced synthetic strategies, such as direct C–H bond functionalization, offer a revolutionary approach to modifying the aromatic rings of the molecule. acs.org This could allow for the attachment of various substituents to the phenyl rings, providing a direct method to control the physical and chemical properties of the molecule and the materials derived from it without altering the core reactive groups. rsc.org Such modifications could enhance solubility, introduce new reactive sites for secondary polymerization, or impart specific optical or electronic functions.

Integration into Multi-component Hybrid Material Systems

The integration of this compound into more complex, multi-component systems is a key area of emerging research, aiming to create materials with synergistic or multifunctional properties.

Advanced Polymer Blends and Copolymers: The established use of this compound as a viscosity-reducing comonomer in phthalonitrile (B49051) resins is a prime example of its role in a multi-component system. researchgate.net It copolymerizes to form highly heat-resistant thermosets. researchgate.net Future work will likely explore its inclusion in other high-performance polymer systems, such as polyimides or polybenzoxazines, to enhance processability and thermal characteristics. wikipedia.org The development of multicomponent polymerization systems, where monomers are prepared and polymerized in a one-pot process, represents a highly efficient strategy for creating complex, multifunctional polymers. researchgate.net

Organic-Inorganic Hybrid Materials: A significant frontier is the development of organic-inorganic hybrid materials incorporating this compound. By combining the processability and functionality of the organic phosphate with the rigidity and unique properties of inorganic components, new classes of materials can be accessed. Research into hybrid metal phosphates, where organic linkers connect metal-phosphate frameworks, demonstrates the potential for creating materials for catalysis, sensing, and adsorption. nih.govacs.orgacs.org The cyano groups of this compound could act as ligands, coordinating with metal centers to form structured, porous networks.

The table below summarizes the processing advantages offered by integrating this compound into phthalonitrile resin systems.

| Property | Base Phthalonitrile Resin | Phthalonitrile Resin with this compound |

| Viscosity | High | As low as 180 mPa·s at 100 °C researchgate.net |

| Processing | Difficult, often requires high temperatures | Suitable for cost-effective injection processing researchgate.net |

| Curing | Standard thermal curing | Complete inclusion into the polymer network researchgate.net |

| Final Material | High-performance thermoset | Thermoset with great thermal performance researchgate.net |

Sustainable Synthesis and Application Development in Green Chemistry

As with all chemical manufacturing, there is a growing emphasis on developing sustainable pathways for the synthesis and application of this compound, aligning with the principles of green chemistry. aircconline.comgranthaalayahpublication.org

Greener Synthetic Routes: The current reported synthesis involves the reaction of 4-cyanophenol and phenyl dichlorophosphate (B8581778) using pyridine (B92270) as a base in toluene (B28343) solvent. nih.gov While effective, this method relies on volatile and potentially hazardous organic solvents. Future research will likely focus on replacing these with greener alternatives, such as ionic liquids or supercritical fluids like CO2, which have been used in other chemical processes to reduce environmental impact. opcw.org Another avenue is the development of catalytic, solvent-free reaction conditions, which would improve atom economy and minimize waste. beilstein-journals.orgacs.org The use of renewable feedstocks is a core principle of green chemistry, and exploring bio-based sources for the phenolic precursors could represent a long-term goal for sustainable production. granthaalayahpublication.org

Designing for Degradation: While high thermal stability is a key advantage for many applications, designing materials for controlled degradation at their end-of-life is a critical aspect of green chemistry. The hydrolysis of this compound has been studied, providing insights into its stability and degradation pathways. researchgate.netscienceopen.com This knowledge can be used to design polymer systems that are robust during their service life but can be broken down under specific conditions, facilitating recycling or benign disposal.

Advanced Analytical Methodologies for In-Situ and Operando Studies

To fully unlock the potential of this compound, a deep understanding of its reaction mechanisms and material properties is essential. Advanced analytical techniques, particularly those that can monitor processes in real-time (in-situ) and under actual operating conditions (operando), are becoming indispensable.

Chromatographic and Spectroscopic Monitoring: The hydrolysis of this compound has been effectively studied in-situ by using High-Performance Liquid Chromatography (HPLC) to track the concentration of the reactant and its products over time at various temperatures and pH levels. nih.govresearchgate.netscienceopen.comresearcher.life This has provided crucial kinetic data, including rate constants and activation parameters. researchgate.netscienceopen.comresearcher.life Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) has also been vital for characterizing the structure of the compound and identifying its hydrolysis products. nih.govresearchgate.net

The table below presents key NMR spectral data for this compound.

| Nucleus | Chemical Shift (δ, ppm) | Coupling Information |

| ³¹P NMR | -15.71 nih.gov | Singlet |

| ¹H NMR | 7.21–7.39 (m, 3H), 7.47 (t, 2H), 7.53 (d, 4H), 7.98 (d, 4H) nih.gov | J = 7.79 Hz (t), J = 8.44 Hz (d), J = 8.53 Hz (d) nih.gov |

| ¹³C NMR | 109.14, 117.96, 119.93, 121.23, 126.39, 130.41, 134.97, 149.42, 152.74 nih.gov | J = 4.42 Hz (d), J = 5.53 Hz (d), J = 7.74 Hz (d), J = 6.64 Hz (d) nih.gov |

Future In-Situ and Operando Studies: Looking forward, techniques like in-situ Raman or Infrared (IR) spectroscopy could be employed to monitor the copolymerization of this compound into phthalonitrile resins in real-time. This would provide valuable mechanistic insights into the curing process and the formation of the cross-linked network. researchgate.net For applications in hybrid materials, especially those involving metals, in-situ X-ray diffraction (XRD) or X-ray absorption spectroscopy (XAS) could reveal dynamic structural changes during material formation or function. The development of robust and comprehensive analytical workflows, such as those combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), will be crucial for profiling complex mixtures and degradation products in various biological or environmental matrices. biorxiv.org

Q & A

Q. How is Bis(4-cyanophenyl)phosphate synthesized and characterized in academic research?

this compound is typically synthesized via phosphorylation reactions involving cyanophenol derivatives and phosphorus oxychloride. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR to confirm aromatic and phosphate linkages) and high-performance liquid chromatography (HPLC) to verify purity and monitor hydrolysis byproducts. Thermal stability is assessed using thermogravimetric analysis (TGA) .

Q. What methodologies are employed to evaluate the role of this compound as a viscosity-reducing comonomer in phthalonitrile resins?

Researchers optimize its molar ratio (e.g., 5–20 wt%) in resin formulations by measuring viscosity reduction via rheometry. The compound’s compatibility with phthalonitrile monomers is validated through differential scanning calorimetry (DSC) to monitor curing behavior. Post-polymerization, thermal stability is evaluated using TGA, and mechanical properties are tested via dynamic mechanical analysis (DMA) .

Advanced Questions

Q. What experimental design is recommended for determining hydrolysis rate constants and activation parameters of this compound under varying pH and temperature conditions?

- Buffered Solutions : Prepare pH 4 (acidic), 7 (neutral), and 10 (alkaline) buffers to simulate hydrolysis environments.

- Temperature Control : Conduct experiments at 25°C, 50°C, and 80°C to study Arrhenius behavior.

- Analytical Monitoring : Use HPLC with UV detection to quantify residual compound and hydrolysis products over time. Pseudo-first-order rate constants () are derived from linear regression of vs. time. Activation energy () and entropy () are calculated using the Eyring equation .

Q. How can researchers resolve contradictions in hydrolysis data (e.g., rate constants) reported across different studies on this compound?

Discrepancies may arise from variations in buffer composition, ionic strength, or analytical methods. To address this:

- Reproduce Conditions : Ensure identical pH, temperature, and reagent purity.

- Validate Analytical Consistency : Cross-check HPLC retention times with authentic standards and confirm peak assignments via NMR.

- Account for Side Reactions : Use mass spectrometry to detect unexpected degradation products (e.g., cyanophenol derivatives) .

Q. What advanced techniques are utilized to optimize the molar ratio of this compound in phthalonitrile resin formulations to balance viscosity reduction and thermal stability?

- Design of Experiments (DOE) : Statistically model the interplay between comonomer ratio, viscosity, and curing kinetics.

- Real-Time Rheometry : Track viscosity changes during polymerization to identify optimal processing windows.

- Post-Curing Analysis : Use Fourier-transform infrared spectroscopy (FTIR) to confirm crosslinking efficiency and TGA to assess residual thermal stability (e.g., >400°C decomposition temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.